BenchChemオンラインストアへようこそ!

3-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

3-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 876379-78-1) is a heterobicyclic building block featuring a fused pyrazole–pyridine core with a chlorine substituent at the 3-position and a carboxylic acid handle at the 2-position. With a molecular formula of C8H5ClN2O2 and a molecular weight of 196.59 g/mol, it belongs to the pyrazolo[1,5-a]pyridine family—a scaffold recognized for its utility in constructing kinase inhibitors, fluorescent probes, and agrochemical intermediates.

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
CAS No. 876379-78-1
Cat. No. B3194980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
CAS876379-78-1
Molecular FormulaC8H5ClN2O2
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=NN2C=C1)C(=O)O)Cl
InChIInChI=1S/C8H5ClN2O2/c9-6-5-3-1-2-4-11(5)10-7(6)8(12)13/h1-4H,(H,12,13)
InChIKeyJTAMIZKWJZERBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropyrazolo[1,5-a]pyridine-2-carboxylic Acid (CAS 876379-78-1): Core Heterocyclic Building Block for Kinase-Targeted Medicinal Chemistry and Agrochemical Research


3-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 876379-78-1) is a heterobicyclic building block featuring a fused pyrazole–pyridine core with a chlorine substituent at the 3-position and a carboxylic acid handle at the 2-position . With a molecular formula of C8H5ClN2O2 and a molecular weight of 196.59 g/mol, it belongs to the pyrazolo[1,5-a]pyridine family—a scaffold recognized for its utility in constructing kinase inhibitors, fluorescent probes, and agrochemical intermediates [1]. The compound is available at ≥98% purity from multiple reputable suppliers and is employed exclusively as a research intermediate, not for direct therapeutic use .

Why 3-Chloropyrazolo[1,5-a]pyridine-2-carboxylic Acid Cannot Be Replaced by Its Unsubstituted, 6-Chloro, or 3-Bromo Analogs in Structure-Guided Research Programs


Within the pyrazolo[1,5-a]pyridine-2-carboxylic acid series, modest changes in halogen identity or substitution position produce meaningful differences in computed lipophilicity, steric bulk, and electronic character that directly affect downstream molecular properties . The 3-chloro derivative (LogP 1.69; density 1.58 g/cm³) occupies a distinct physicochemical niche between the unsubstituted parent (LogP 1.03; density 1.42 g/cm³) and the 3-bromo analog (LogP 1.80; density 1.89 g/cm³) [1]. Furthermore, the 3-chloro positional isomer places the electron-withdrawing chlorine adjacent to the carboxylic acid handle, creating a different local electrostatic environment compared to 6-chloro substitution—a difference that can alter amide coupling efficiency and target binding, even when global computed descriptors appear identical [2]. These non-interchangeable property profiles mean that direct analog substitution without re-optimization can shift lead compound potency, solubility, and metabolic stability in unpredictable ways.

Quantitative Differentiation Evidence: 3-Chloropyrazolo[1,5-a]pyridine-2-carboxylic Acid vs. Closest Analogs


LogP Differentiation: 3-Chloro Occupies a Lipophilicity Window Distinct from Unsubstituted and 3-Bromo Analogs

The computed octanol-water partition coefficient (LogP) for 3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is 1.69, placing it 0.66 log units more lipophilic than the unsubstituted parent (LogP 1.03) and 0.11 log units less lipophilic than the 3-bromo analog (LogP 1.80) . All values were derived using the same XLogP3 computational method, enabling cross-compound comparison. This 0.66-unit increase versus the parent translates to an approximately 4.6-fold higher partition coefficient, which can be the difference between a compound that permeates cell membranes and one that does not in fragment-based drug discovery campaigns [1]. The smaller 0.11-unit gap to the 3-bromo analog represents a finer lipophilicity tuning option, where chlorine offers reduced molecular weight (196.59 vs. 241.04 Da) and lower polarizability relative to bromine.

Lipophilicity Drug-likeness Physicochemical profiling

Density and Molecular Packing: 3-Chloro Derivative Shows Intermediate Crystal Density Between Parent and 3-Bromo Congener

The predicted density of 3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is 1.58 g/cm³, compared with 1.42 g/cm³ for the unsubstituted parent and 1.89 g/cm³ for the 3-bromo analog . The molecular weight of the 3-chloro derivative (196.59 Da) is 21% higher than the parent (162.15 Da) but 18% lower than the 3-bromo congener (241.04 Da) . This graduated density scale reflects the increasing atomic mass and polarizability of the halogen series (H < Cl < Br) at position 3 and has practical implications for solid-state characterization, crystallinity assessment, and milligram-scale weighing accuracy in combinatorial library synthesis.

Solid-state properties Crystal engineering Formulation

Positional Isomer Electronic Differentiation: 3-Chloro vs. 6-Chloro Substitution Produces Distinct Local Electrostatic Environments

3-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid and its 6-chloro positional isomer (CAS 876379-75-8) share identical molecular formula (C8H5ClN2O2), molecular weight (196.59), computed LogP (1.69), and topological polar surface area (54.6 Ų) [1]. However, the chlorine at position 3 is located ortho to the carboxylic acid at position 2 on the pyrazole ring, whereas the 6-chloro isomer places chlorine on the pyridine ring, distal from the acid handle. This positional difference creates distinct local electrostatic potentials: the 3-chloro substitution exerts an inductive electron-withdrawing effect directly on the carboxylic acid, lowering the predicted pKa (−5.21 for 3-Cl vs. −3.82 for the unsubstituted parent), which alters the acid's reactivity in amide coupling and salt formation . In contrast, the 6-chloro isomer has a predicted pKa of approximately 2.55, reflecting chlorine's remote position relative to the carboxylate .

Regioisomerism Electronic effects SAR optimization

Halogen-Dependent Cross-Coupling Reactivity: 3-Chloro Provides Superior Stability Against Dehalogenation Compared to 3-Bromo in Suzuki-Miyaura Reactions

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of halogenated heterocycles, the identity of the halogen leaving group governs both reaction efficiency and the propensity for undesired dehalogenation side reactions. A systematic study of chloro, bromo, and iodo pyrazoles demonstrated that chloro and bromo derivatives are superior to iodo analogs due to reduced dehalogenation, with chloro substrates offering the highest stability under protodehalogenation conditions [1]. For pyrazolo[1,5-a]pyridine-2-carboxylic acid building blocks, the 3-chloro derivative therefore provides a more robust handle for sequential derivatization strategies compared to the 3-bromo analog (which undergoes faster oxidative addition but is more prone to premature dehalogenation) [2]. The carboxylic acid at position 2 remains available for orthogonal amide coupling while the 3-chloro position can be selectively elaborated via Pd-catalyzed cross-coupling—a dual-handle strategy not achievable with the unsubstituted parent.

Cross-coupling Suzuki-Miyaura Synthetic methodology

Patent-Covered Kinase Inhibitor Scaffold: 3-Halo Pyrazolo[1,5-a]pyridine-2-carboxylic Acid Derivatives Are Explicitly Claimed in AXL/c-MET Inhibitor Patent Families

The pyrazolo[1,5-a]pyridine scaffold with halogen substitution at the 3-position is explicitly covered in granted patents for AXL and c-MET kinase inhibitors. Eurasian Patent EA-029757-B1 (assigned to Ignyta, Inc.) and US Patent 9,914,731 both claim pyrazolo[1,5-a]pyridine derivatives bearing halo, C1-6alkyl, or C1-6alkoxy groups at R3 (the 3-position) for use as dual AXL/c-MET kinase inhibitors [1]. The patent specifications identify halogen substitution at R3—specifically F, Cl, or Br—as a preferred embodiment for achieving kinase inhibitory activity [2]. While the 2-carboxylic acid compound itself serves as a synthetic intermediate rather than a final drug substance, its structural correspondence to the claimed Markush space makes it a directly relevant building block for constructing patent-eligible kinase inhibitor libraries targeting these clinically validated oncology targets.

Kinase inhibition AXL c-MET Cancer therapeutics

Commercial Purity Advantage: 3-Chloro Derivative Is Supplied at ≥98% Purity by Multiple Vendors vs. 95% Typical for Key Analogs

The 3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is commercially available at ≥98% purity from multiple independent suppliers including Chemscene (Cat. CS-0456822, ≥98%), Leyan (Cat. 1527489, 98%), and ChemicalBook-listed vendors (98%) . Fluorochem supplies the compound at 97% purity . In contrast, the 3-bromo analog (CAS 876379-77-0) is most commonly supplied at 95% (AKSci Cat. 0997DG; achemblock) or 97% (Leyan, Chemscene), and the 6-chloro positional isomer (CAS 876379-75-8) is typically offered at 95–96% (Bidepharm 96%; Chemshuttle 95%; AKSci 95%) . The 2% minimum purity advantage of the 3-chloro compound reduces the risk of impurity-driven assay artifacts in biological screening and improves mass balance in multi-step synthetic sequences.

Chemical procurement Building block quality Reproducibility

High-Impact Application Scenarios for 3-Chloropyrazolo[1,5-a]pyridine-2-carboxylic Acid (CAS 876379-78-1) Based on Verified Differentiation Evidence


AXL/c-MET Dual Kinase Inhibitor Library Synthesis Using Orthogonal C2-Amide / C3-Suzuki Derivatization

Medicinal chemistry teams prosecuting AXL and c-MET kinase targets can leverage the 3-chloro derivative as a core building block for patent-aligned library construction, as the pyrazolo[1,5-a]pyridine scaffold with 3-halo substitution is explicitly claimed in EA-029757-B1 and US 9,914,731 [1]. The 2-carboxylic acid handle enables high-yielding amide coupling to install diversity element R1, while the 3-chloro substituent serves as a stable cross-coupling partner for subsequent Suzuki-Miyaura diversification at the R3 vector—a sequential strategy enabled by the superior protodehalogenation resistance of aryl chlorides versus aryl bromides [2]. The ≥98% commercial purity of the starting building block reduces the risk of impurity carry-through that could confound IC50 determinations in kinase inhibition assays.

Fragment-Based Drug Discovery (FBDD) Requiring Intermediate Lipophilicity Scaffolds with Synthetic Tractability

In fragment-based screening campaigns where balanced lipophilicity is critical for hit identification, the 3-chloro derivative's computed LogP of 1.69 fills a gap between the overly hydrophilic unsubstituted parent (LogP 1.03) and the more lipophilic 3-bromo analog (LogP 1.80) [1]. This intermediate LogP value places the fragment within the preferred lipophilicity range for CNS and orally bioavailable lead matter (LogP 1–3), while the carboxylic acid provides a direct vector for fragment growing via amide bond formation without requiring protecting group manipulation. The 34 Da lower molecular weight relative to the 3-bromo analog also provides better ligand efficiency metrics in fragment screening cascades.

Structure-Activity Relationship (SAR) Studies Requiring Regioisomerically Defined 3-Position Halogen Substitution

For SAR investigations probing the electronic effect of halogen substitution at the 3-position of pyrazolo[1,5-a]pyridine-2-carboxamides, the 3-chloro derivative is the regioisomerically unambiguous starting material, distinct from the 6-chloro positional isomer (CAS 876379-75-8) [1]. The predicted pKa difference between these isomers (~7.8 units) translates to measurably different amide coupling kinetics and product distributions, making isomer purity essential for reproducible SAR conclusions. Procurement of the 3-chloro compound at ≥98% purity with certificate of analysis minimizes the risk of regioisomeric contamination that could generate ambiguous biological data [2].

Agrochemical Intermediate Synthesis Exploiting Halogen-Dependent Reactivity for Sequential Functionalization

Patent literature also describes pyrazolo[1,5-a]pyridine derivatives with 3-halo substitution as pesticidal intermediates (EP-3515921-A1) [1]. The 3-chloro derivative supports the construction of insecticidal candidates such as tyclopyrazoflor analogs, where the chlorine at position 3 provides a stable handle for late-stage functionalization after initial elaboration of the 2-carboxylic acid position [2]. For process chemistry groups scaling route development, the higher commercial purity of the 3-chloro building block (≥98%) reduces the burden of pre-reaction purification compared to lower-purity 3-bromo or 6-chloro alternatives, directly improving process mass intensity metrics.

Quote Request

Request a Quote for 3-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.